molecular formula C13H19BrN2O B14512756 1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide CAS No. 62890-78-2

1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide

Cat. No.: B14512756
CAS No.: 62890-78-2
M. Wt: 299.21 g/mol
InChI Key: ITWZXERBBGZHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a benzimidazole core, substituted with ethyl, methyl, and oxopropyl groups, and is paired with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl and methyl halides to introduce the ethyl and methyl groups.

    Addition of the Oxopropyl Group: The oxopropyl group is introduced via a nucleophilic substitution reaction using a suitable oxopropyl halide.

    Formation of the Bromide Salt: The final step involves the formation of the bromide salt by reacting the intermediate product with hydrobromic acid or a bromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2-methylbenzimidazole: Lacks the oxopropyl group, resulting in different chemical and biological properties.

    2-Methyl-3-(2-oxopropyl)benzimidazole: Lacks the ethyl group, affecting its reactivity and applications.

    1-Ethyl-3-(2-oxopropyl)benzimidazole: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

62890-78-2

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

1-(3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)propan-2-one;bromide

InChI

InChI=1S/C13H18N2O.BrH/c1-4-14-11(3)15(9-10(2)16)13-8-6-5-7-12(13)14;/h5-8,11H,4,9H2,1-3H3;1H

InChI Key

ITWZXERBBGZHFS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C(N(C2=CC=CC=C21)CC(=O)C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.